2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole
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Description
2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can induce apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By intercalating into DNA and disrupting its normal functioning, the compound can induce apoptosis in cancer cells . This makes it a potential candidate for anticancer therapies .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to interact with its target, DNA . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-13-18(23-21(29-13)15-8-10-16(28-3)11-9-15)12-30-22-20-26-25-14(2)27(20)19-7-5-4-6-17(19)24-22/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJKBHLUASJAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.